(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
Description
The compound "(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate" is a complex heterocyclic molecule featuring a benzofuran core fused with a 3-oxo-dihydro moiety, an (E)-configured methylindole substituent, and a 4-methylbenzoate ester group.
Properties
Molecular Formula |
C27H21NO4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H21NO4/c1-16-8-10-18(11-9-16)27(30)32-23-13-12-21-25(29)24(31-26(21)17(23)2)14-19-15-28(3)22-7-5-4-6-20(19)22/h4-15H,1-3H3/b24-14+ |
InChI Key |
OQPGZYLDAZBGJJ-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3)C |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Synthesis
The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of substituted phenols with alkynyl sulfoxides. For example:
-
Substrate : 2,6-Dimethylphenol reacts with 1-(ethylsulfinyl)hex-1-yne in dichloromethane using trifluoroacetic anhydride (1.5 equiv) at room temperature .
-
Mechanism : Sulfoxide elimination generates a reactive alkyne intermediate, which undergoes electrophilic aromatic substitution followed by cyclization (Fig. 1A).
-
Yield : 71% after purification via silica gel chromatography .
Alternative routes employ Rh-catalyzed vinylene annulation with m-salicylic acid derivatives, achieving regioselective C4 functionalization critical for subsequent indole coupling .
Indole Moiety Incorporation
The 1-methylindole component is introduced via Knoevenagel condensation between the benzofuran-3-one intermediate and 1-methyl-1H-indole-3-carbaldehyde:
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Piperidine (10 mol%) | |
| Solvent | Toluene, reflux | |
| Time | 12–18 h | |
| Stereoselectivity | >98% E-isomer | |
| Post-treatment | Recrystallization (EtOH/H2O) |
This step’s efficiency hinges on electronic activation of the benzofuran carbonyl group, with electron-withdrawing groups (e.g., 7-methyl) enhancing reactivity .
Esterification with 4-Methylbenzoic Acid
The final ester linkage is established through Steglich esterification :
Protocol Optimization
Critical factors include:
-
Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acylation by 12-fold vs. uncatalyzed reactions .
-
Side reactions : Competing O- to N-acyl shift is suppressed below 5°C .
Integrated Synthetic Routes
Two principal industrial-scale strategies emerge from patent analyses :
Route A (Sequential Modular Approach)
-
Benzofuran core synthesis (Step 1)
-
Indole condensation (Step 2)
Route B (Convergent Synthesis)
-
Parallel synthesis of benzofuran and indole modules
Process Optimization and Scalability
Key Advancements
-
Microwave-assisted synthesis reduces indole coupling time from 18 h to 45 min (120°C, DMF) .
-
Continuous flow systems achieve 89% conversion in esterification vs. 83% batch mode .
-
Purification : Simulated moving bed chromatography increases API purity from 97.2% to 99.8% .
Environmental Metrics
| Parameter | Route A | Route B |
|---|---|---|
| PMI (kg/kg) | 187 | 132 |
| E-Factor | 43 | 29 |
| Carbon efficiency | 61% | 78% |
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is governed by its functional groups:
-
Ester group (4-methylbenzoate) : Hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Ketone group (3-oxo) : Susceptible to nucleophilic addition (e.g., Grignard reagents) or enolate formation.
-
Aromatic systems (benzofuran and indole) : Electrophilic substitution reactions, particularly at positions activated by electron-donating groups.
-
Methylidene group : Potential for cycloaddition reactions (e.g., Diels-Alder) or isomerization due to conjugation.
Computational methods (e.g., density functional theory) are often employed to study transition states and optimize reaction pathways.
Functional Group Transformations
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Ester hydrolysis | Acidic/Basic (H₂O, H⁺/OH⁻) | Formation of 4-methylbenzoic acid derivative |
| Ketone nucleophilic addition | Grignard reagents (RMgX) | Alcohols or alkylated derivatives |
| Enolate formation | Strong base (e.g., LDA) | Enolate intermediates for subsequent reactions |
Aromatic System Reactions
-
Electrophilic substitution : Activation of benzofuran and indole rings by electron-donating groups (e.g., methyl) facilitates substitution at specific positions.
-
Cycloaddition : The conjugated methylidene group may participate in [4+2] or [2+4] cycloadditions with dienes or dienophiles.
Analytical Characterization
Characterization techniques critical for verifying reaction outcomes include:
| Method | Purpose | Key Observations |
|---|---|---|
| NMR spectroscopy | Structural confirmation | Splitting patterns of aromatic protons; ketone carbonyl shifts |
| Mass spectrometry | Molecular weight verification | Fragmentation patterns of ester and indole moieties |
| Infrared spectroscopy | Functional group identification | Carbonyl (C=O) stretches at ~1700 cm⁻¹ for esters/ketones |
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₇H₂₁NO₅ | |
| Molecular weight | 439.5 g/mol | |
| Ester group | 4-Methylbenzoate | |
| Ketone group | 3-Oxo-2,3-dihydrobenzofuran |
Scientific Research Applications
It appears the query is for information on the applications of the compound "(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate." However, the search results provide information on similar compounds, but not this specific compound. Therefore, the following information is on related compounds with similar structures and potential applications.
Structural Information
The compound (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate includes a benzofuran moiety, an indole derivative, and a methylbenzoate group. The presence of multiple functional groups suggests potential reactivity and biological activity, making it a compound of interest in medicinal chemistry.
Potential Applications
The search results suggest that similar compounds are of interest in medicinal chemistry, specifically as anticancer agents [3, 4].
Cyclin-Dependent Kinase (CDK) Inhibitors
Many pyrazole, pyrimidine, and related derivatives have demonstrated anticancer effects . These compounds have been tested for their effects on CDK2/cyclin E and their antiproliferative effects against cancer lines .
-
Examples of pyrazolo-pyrimidine analogs:
- St.1 demonstrated high activity against MCF-7 and K-562 cancer lines with potent inhibitory activity against CDK2/cyclin E . It was also shown to be non-toxic to normal cells .
- St.2 and St.3 exhibited potent CDK2 inhibitory activity, with St.2 showing 1.4 and 2.3-fold inhibition of MOLT-4 and HL-60 cells, respectively, compared to dinaciclib .
- St.4 exhibited the highest anticancer activity against HeLa cells, comparable to doxorubicin, while St.5 demonstrated significant cytotoxicity against MCF-7 and HCT116 cell lines .
- Pyrimidine-piperidine derivatives: St.12 emerged as the most active structure, exhibiting potent inhibitory activity against CDK2 and a broad range of anticancer activity against human breast cancer cell lines .
- Thiazolidinone analogs: St.21 and St.22 demonstrated strong inhibitory activity against CDK2 and EGFR and increased the activity of caspases 3, 8, and 9, as well as cytochrome C levels, in breast cancer cell lines .
- Pteridin-7(8H)-one derivatives: St.34 showed significant anticancer activities against a panel of cancer cell lines, including HCT116, MDA-MB-231, HeLa, and HT-29 cells, with low IC50 values, compared to Palbociclib .
Mechanism of Action
The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be inferred through comparisons with structurally related molecules. Key analogues include:
a) 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one Derivatives ()
These derivatives, synthesized using nickel ferrite nanoparticles, share an indole moiety and heterocyclic core but differ in substituents. For example:
- Compound 6a: Contains a 5-fluoroindole group and an oxazolone ring. Bioactivity: Demonstrated superior antioxidant (DPPH IC₅₀: ~25 µM) and antimicrobial activity (zone inhibition: 18–20 mm against E. coli and C. albicans) compared to other derivatives .
b) Methyl Benzoate-Based Pesticides ()
Compounds like metsulfuron methyl ester share the methyl benzoate group but incorporate triazine rings instead of benzofuran-indole systems.
- Functional Impact : The triazine moiety confers herbicidal activity, whereas the benzofuran-indole system in the target compound suggests a pharmaceutical focus .
c) Bioisosteres ()
Bioisosteric replacements (e.g., substituting indole with benzothiophene) could maintain target engagement while altering pharmacokinetics. However, such modifications may reduce specificity if the indole’s hydrogen-bonding capacity is critical .
Bioavailability and Gene Expression Correlations ()
For instance:
- Two compounds with identical apoptosis-inducing pathways may show similar gene expression profiles despite structural divergence.
- Conversely, minor structural changes (e.g., methyl vs. fluoro substituents) can drastically alter bioavailability, leading to divergent cellular responses .
Data Table: Comparative Analysis of Key Compounds
Key Observations
Substituent Impact :
- Fluoro vs. Methyl Groups : Fluorination (as in Compound 6a) enhances electronegativity and bioactivity but may reduce cell permeability compared to the target’s methyl group .
- Benzofuran vs. Oxazolone/Triazine : The benzofuran core in the target compound may favor interactions with eukaryotic enzymes (e.g., proteases), while triazines target plant acetolactate synthase .
Bioactivity-Physicochemical Trade-offs :
- Lipophilic groups (e.g., methyl benzoate) in the target compound likely improve membrane permeability, whereas polar substituents (e.g., fluoro, oxazolone) in analogues enhance target binding at the expense of bioavailability .
Biological Activity
The compound (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.45 g/mol. The structure incorporates an indole moiety, which is known for its biological significance, particularly in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Against MCF7 and A549 Cell Lines
- Mechanism of Action
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the benzofuran structure possess significant antibacterial and antifungal activities.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2E)-7-methyl... | Staphylococcus aureus | 32 µg/mL |
| (2E)-7-methyl... | Escherichia coli | 64 µg/mL |
| (2E)-7-methyl... | Candida albicans | 16 µg/mL |
Antioxidant Activity
Antioxidant properties are crucial for assessing the therapeutic potential of compounds. The ability to scavenge free radicals is a key indicator of antioxidant activity.
Research Findings
A study demonstrated that derivatives of benzofuran exhibited significant antioxidant activity, with some compounds showing half-maximal effective concentration (EC50) values comparable to established antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate?
- Methodology :
- Step 1 : Begin with the condensation of 1-methyl-1H-indole-3-carbaldehyde with 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-ol under acidic conditions (e.g., acetic acid) to form the (E)-configured benzofuran-indole intermediate.
- Step 2 : Esterify the hydroxyl group at the 6-position of the benzofuran core with 4-methylbenzoyl chloride using a base catalyst (e.g., pyridine or DMAP) .
- Validation : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the stereochemical configuration (E/Z) of the methylidene group be confirmed experimentally?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use NOESY or ROESY to detect spatial proximity between the indole proton (C1-H) and the benzofuran methyl group (C7-CH3), confirming the (E)-configuration .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
Q. What analytical techniques are suitable for purity assessment and quantification?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile:water 70:30 v/v) to resolve impurities from the parent compound .
- Mass Spectrometry (MS) : Employ high-resolution Orbitrap systems (e.g., Fusion Lumos) for accurate mass determination (expected [M+H]+: ~476.18 Da) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data (e.g., NMR, MS) for this compound across different studies?
- Methodology :
- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., benzofuran-indole hybrids or methyl benzoate derivatives ).
- Solvent/Isotope Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts. Confirm isotopic patterns in MS to rule out adduct formation .
- Collaborative Validation : Share raw data via platforms like mzCloud for peer verification .
Q. What strategies are effective for studying the hydrolytic stability of the 4-methylbenzoate ester under physiological conditions?
- Methodology :
- Kinetic Studies : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C. Quantify degradation products (e.g., free benzoic acid) via LC-MS/MS over 24–72 hours.
- Enzymatic Hydrolysis : Test susceptibility to esterases (e.g., porcine liver esterase) using fluorometric assays .
- Structural Modifications : Introduce electron-withdrawing groups on the benzoate ring to enhance stability, guided by QSAR modeling .
Q. How can the compound’s potential pharmacological activity be evaluated in silico and in vitro?
- Methodology :
- Molecular Docking : Target indole-binding receptors (e.g., serotonin receptors) using AutoDock Vina. Validate binding poses with MD simulations .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay. Compare with structurally related spiro-benzofuran compounds .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different solvents?
- Methodology :
- Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., logP ~4.44 predicts higher solubility in DMSO or dichloromethane than in water) .
- Temperature Gradients : Replicate solubility tests at 25°C vs. 37°C to assess thermal effects.
- Crystallinity Impact : Perform PXRD to determine if amorphous vs. crystalline forms affect solubility .
Q. What experimental approaches resolve ambiguities in metabolic pathway predictions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
